molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1

4-[(Methoxycarbonyl)oxy]benzoic acid

Cat. No.: B077649
CAS No.: 14180-11-1
M. Wt: 196.16 g/mol
InChI Key: FOQJFNDGCQAUCE-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)oxy]benzoic acid, also known as methyl 4-carboxyphenyl carbonate, is an organic compound with the molecular formula C9H8O5. This compound is characterized by a benzoic acid core with a methoxycarbonyl group attached to the para position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 4-hydroxybenzoic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Solvent recovery and recycling are also employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Methoxycarbonyl)oxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of esters and other derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)oxy]benzoic acid primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis releases 4-hydroxybenzoic acid and methanol, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-[(Methoxycarbonyl)oxy]benzoic acid is unique due to its specific ester functionality, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in both research and industry further highlight its importance .

Properties

IUPAC Name

4-methoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJFNDGCQAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623749
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-11-1
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (15 g) in water (400 ml) was chilled to 0° C. in ice. To this the 4-hydroxy benzoic acid (17.9 g, 0.130 mol) was added. Methylchloroformate (20 g, 0.212 mol) was added slowly to prevent the temperature from rising above 5° C. The reaction mixture was stirred at 0°-5° C. for 3 h during which time a white suspension gradually formed. The pH was adjusted to 4-5 with addition of HCl/water (1:1). The voluminous precipitate was filtered off, washed with water and recrystallised from ethanol (200 ml).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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